molecular formula C11H14N2O3 B14344199 O-[(1-Phenylethylidene)amino]serine CAS No. 105581-11-1

O-[(1-Phenylethylidene)amino]serine

Cat. No.: B14344199
CAS No.: 105581-11-1
M. Wt: 222.24 g/mol
InChI Key: DDVYCRYVRWPXGJ-UHFFFAOYSA-N
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Description

O-[(1-Phenylethylidene)amino]serine is a chemical compound with the molecular formula C11H14N2O3. It is a derivative of serine, an amino acid that plays a crucial role in various biosynthetic pathways. This compound is known for its unique structure, which includes a phenylethylidene group attached to the amino group of serine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[(1-Phenylethylidene)amino]serine typically involves the reaction of serine with a phenylethylidene compound. One common method is the condensation reaction between serine and acetophenone, which forms the phenylethylidene group. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

O-[(1-Phenylethylidene)amino]serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

O-[(1-Phenylethylidene)amino]serine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of O-[(1-Phenylethylidene)amino]serine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, altering their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-[(1-Phenylethylidene)amino]serine is unique due to its phenylethylidene group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action .

Properties

CAS No.

105581-11-1

Molecular Formula

C11H14N2O3

Molecular Weight

222.24 g/mol

IUPAC Name

2-amino-3-(1-phenylethylideneamino)oxypropanoic acid

InChI

InChI=1S/C11H14N2O3/c1-8(9-5-3-2-4-6-9)13-16-7-10(12)11(14)15/h2-6,10H,7,12H2,1H3,(H,14,15)

InChI Key

DDVYCRYVRWPXGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NOCC(C(=O)O)N)C1=CC=CC=C1

Origin of Product

United States

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